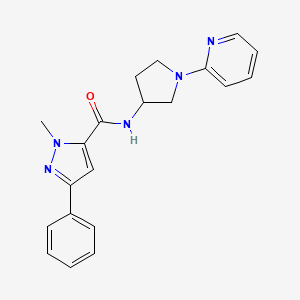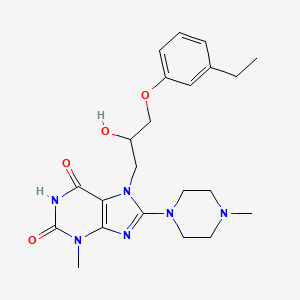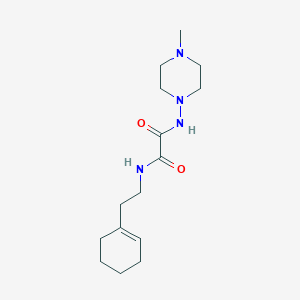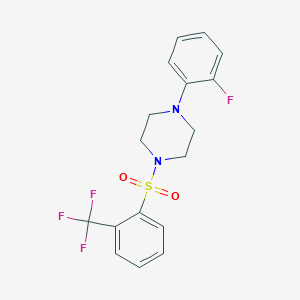
1-methyl-3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "MP-10" and is a novel synthetic cannabinoid that has been shown to have promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- Experimental and Theoretical Studies on Pyrazole Derivatives : This compound is involved in the functionalization reactions of related pyrazole derivatives, demonstrating its role in the synthesis of structurally complex molecules. The study includes the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide derivatives through reactions with various compounds (Yıldırım, Kandemirli, & Demir, 2005).
Antioxidant, Antitumor, and Antimicrobial Activities
- Synthesis and Biological Evaluation for Antioxidant and Antitumor Activities : Derivatives of this compound have been studied for their antioxidant and antitumor properties. Research highlights the synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant activity using assays and their potential antitumor activity against liver and breast cell lines (El‐Borai et al., 2013).
Glycine Transporter 1 Inhibitor
- Identification as a Glycine Transporter 1 Inhibitor : This compound was identified as a structurally diverse back-up compound of a potent glycine transporter 1 inhibitor. It exhibited potent GlyT1 inhibitory activity, favorable pharmacokinetics, and an increase in cerebrospinal fluid concentration of glycine in rats, indicating its potential application in neuroscience research (Yamamoto et al., 2016).
Nitric Oxide Synthase Inhibitors
- Nitric Oxide Synthase (nNOS and iNOS) Inhibitors : Pyrazole derivatives, related to the compound , have shown potential as inhibitors of neural and inducible Nitric Oxide Synthase (nNOS and iNOS). This suggests their potential application in regulating in vivo nNOS and iNOS activity, which can be relevant in conditions like Parkinson's disease (López Cara et al., 2009).
Antifungal Activity
- Synthesis and Evaluation for Antifungal Activities : A series of derivatives of this compound exhibited moderate antifungal activities against various phytopathogenic fungi. This indicates the compound's potential in the development of new antifungal agents (Wu et al., 2012).
Anticancer and Anti-inflammatory Agents
- Synthesis of Anticancer and Anti-5-Lipoxygenase Agents : Pyrazolopyrimidines derivatives, structurally related to the compound, have been synthesized and evaluated for their cytotoxicity and 5-lipoxygenase inhibition activities, demonstrating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Fungicides Synthesis
- Synthesis of Fungicides : Pyrazolo[1,5-a]pyrimidine derivatives, similar to this compound, have been synthesized as analogues of systemic fungicides, indicating their potential use in agricultural applications (Huppatz, 1985).
Eigenschaften
IUPAC Name |
2-methyl-5-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-24-18(13-17(23-24)15-7-3-2-4-8-15)20(26)22-16-10-12-25(14-16)19-9-5-6-11-21-19/h2-9,11,13,16H,10,12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDWQZMCAFYODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate](/img/structure/B2825832.png)
![1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2825833.png)



![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2825840.png)

![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2825843.png)





![Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2825853.png)